2-((2S)Pyrrolidin-2-YL)benzo[B]furan
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Overview
Description
2-((2S)Pyrrolidin-2-YL)benzo[B]furan is a compound that features a pyrrolidine ring fused to a benzo[b]furan structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)Pyrrolidin-2-YL)benzo[B]furan typically involves the construction of the pyrrolidine ring followed by its fusion with the benzo[b]furan moiety. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another approach involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-((2S)Pyrrolidin-2-YL)benzo[B]furan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Mechanism of Action
The mechanism of action of 2-((2S)Pyrrolidin-2-YL)benzo[B]furan involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: Another pyrrolidine derivative with different biological activities.
Benzo[b]thiophenes: Compounds with a similar benzo[b]furan structure but containing sulfur instead of oxygen.
Uniqueness
2-((2S)Pyrrolidin-2-YL)benzo[B]furan is unique due to its specific combination of the pyrrolidine ring and the benzo[b]furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Properties
CAS No. |
939792-90-2 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-(1-benzofuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NO/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2/t10-/m0/s1 |
InChI Key |
VIZJJXVNOAMZKE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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